2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol
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Overview
Description
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol is a cyclopropane derivative with a unique structure characterized by a cyclopropane ring substituted with dimethyl and methylprop-1-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The cyclopropane ring can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated cyclopropane derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of proteins, or modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid: A related compound with a carboxylic acid functional group.
Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: An ester derivative with similar structural features.
Uniqueness
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H16O |
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Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H16O/c1-6(2)5-7-8(10)9(7,3)4/h5,7-8,10H,1-4H3 |
InChI Key |
QIEODICUSXYJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)O)C |
Origin of Product |
United States |
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